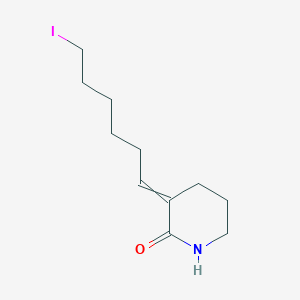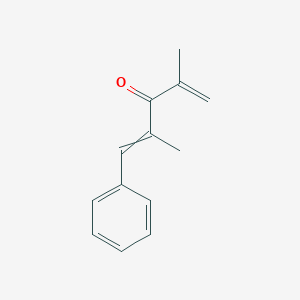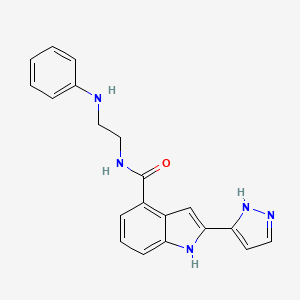![molecular formula C9H21NO3Si B14227292 N-[3-(Trimethoxysilyl)propyl]propan-2-imine CAS No. 823218-26-4](/img/structure/B14227292.png)
N-[3-(Trimethoxysilyl)propyl]propan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Trimethoxysilyl)propyl]propan-2-imine is an organosilicon compound with the molecular formula C8H22N2O3Si. It is a clear, colorless liquid that is highly reactive due to the presence of both amine and methoxysilyl functional groups. This compound is commonly used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]propan-2-imine typically involves the reaction of 3-chloropropyltrimethoxysilane with an amine compound. One common method is the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine under reflux conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]propan-2-imine undergoes various chemical reactions, including:
Hydrolysis: The methoxysilyl groups hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces, forming strong covalent bonds.
Amination: The amine group can react with various electrophiles, such as alkyl halides, to form substituted amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to accelerate the reaction.
Amination: Alkyl halides or other electrophiles, often under mild heating.
Major Products Formed
Siloxanes: Formed from the condensation of silanols.
Substituted Amines: Formed from the reaction of the amine group with electrophiles.
Applications De Recherche Scientifique
N-[3-(Trimethoxysilyl)propyl]propan-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Widely used in the production of adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]propan-2-imine involves its ability to form strong covalent bonds with both organic and inorganic substrates. The methoxysilyl groups hydrolyze to form silanols, which can then condense with hydroxyl groups on surfaces, forming siloxane bonds. The amine group can react with various electrophiles, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness
N-[3-(Trimethoxysilyl)propyl]propan-2-imine is unique due to its dual functionality, combining both amine and methoxysilyl groups. This allows it to act as a versatile coupling agent, promoting adhesion and surface modification in a wide range of applications. Its ability to form strong covalent bonds with both organic and inorganic substrates makes it particularly valuable in the production of composite materials and coatings .
Propriétés
Numéro CAS |
823218-26-4 |
|---|---|
Formule moléculaire |
C9H21NO3Si |
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
N-(3-trimethoxysilylpropyl)propan-2-imine |
InChI |
InChI=1S/C9H21NO3Si/c1-9(2)10-7-6-8-14(11-3,12-4)13-5/h6-8H2,1-5H3 |
Clé InChI |
CTOLUBVUNDDDOW-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCC[Si](OC)(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)


![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
![2-{[6-(Azidomethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14227242.png)

![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)


![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)
![2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B14227284.png)
